molecular formula C13H8FNO4 B6365390 5-Fluoro-2-(3-nitrophenyl)benzoic acid, 95% CAS No. 1262007-13-5

5-Fluoro-2-(3-nitrophenyl)benzoic acid, 95%

Cat. No. B6365390
CAS RN: 1262007-13-5
M. Wt: 261.20 g/mol
InChI Key: KHKYHKUXJJBTJF-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-nitrophenyl)benzoic acid, or 5F2NPB, is an organic compound with a wide range of scientific research applications. It has been used in a variety of experiments and research studies, ranging from drug development to biochemical and physiological studies.

Scientific Research Applications

5F2NPB has been used in a variety of scientific research applications. It has been used in drug development studies, as it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and protein kinases. It has also been used in biochemical and physiological studies, as it has been shown to inhibit the activity of several ion channels, including voltage-gated calcium channels. In addition, it has been used to study the effects of oxidative stress, as it has been shown to reduce the effects of oxidative stress on cells and tissues.

Mechanism of Action

The mechanism of action of 5F2NPB is not completely understood. However, it is believed to act as a competitive inhibitor of several enzymes, including cytochrome P450 enzymes and protein kinases. In addition, it has been shown to inhibit the activity of several ion channels, including voltage-gated calcium channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5F2NPB are not completely understood. However, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and protein kinases. In addition, it has been shown to reduce the effects of oxidative stress on cells and tissues. It has also been shown to inhibit the activity of several ion channels, including voltage-gated calcium channels.

Advantages and Limitations for Lab Experiments

The use of 5F2NPB in lab experiments has several advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that it is a highly potent compound, and care should be taken when handling and storing it.

Future Directions

There are several potential future directions for 5F2NPB research. One potential direction is to further explore its effects on oxidative stress and its potential applications in the treatment of oxidative stress-related diseases. In addition, further research could be conducted on its effects on ion channels and its potential applications in the treatment of neurological disorders. Finally, further research could be conducted on its effects on protein kinases and its potential applications in the treatment of cancer.

Synthesis Methods

5F2NPB can be synthesized through a two-step reaction process, beginning with the reaction of 3-nitrobenzoic acid with aqueous sodium hydroxide and ending with the reaction of the intermediate product with fluorobenzene. The overall reaction is as follows:
3-Nitrobenzoic acid + NaOH → 3-Nitrobenzene-1-sodium + H2O
3-Nitrobenzene-1-sodium + Fluorobenzene → 5-Fluoro-2-(3-nitrophenyl)benzoic acid

properties

IUPAC Name

5-fluoro-2-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-9-4-5-11(12(7-9)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKYHKUXJJBTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681379
Record name 4-Fluoro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(3-nitrophenyl)benzoic acid

CAS RN

1262007-13-5
Record name 4-Fluoro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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